(S)-N-Boc-3-Amino-3-phenylpropanoic acid
Overview
Description
(S)-N-Boc-3-Amino-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
It acts as an effective catalyst for constructing beta-aminoketones under mild conditions, as described in a study by Uraguchi and Terada (2004) in the "Journal of the American Chemical Society" (Uraguchi & Terada, 2004).
N-Boc (S)-4-(diethylphosphono)-(-methyl)phenylalanine analogues, which are related to (S)-N-Boc-3-Amino-3-phenylpropanoic acid, may be useful in studying cellular signal transduction processes, as indicated in a study published in "Tetrahedron" by Oishi et al. (2004) (Oishi et al., 2004).
The N-Boc-protected non-protein amino acids (2R,3R)- and (2R,3S)-3-fluoroprolines are novel probes for studying the cis/trans isomerization of the amino acyl-proline peptide bond, as explored by Demange et al. (2001) in "Tetrahedron Letters" (Demange et al., 2001).
The synthesis of enantio-N-Boc-ADDA is useful for studying its structure and function, according to a study by Meiries and Marquez (2008) in "The Journal of Organic Chemistry" (Meiries & Marquez, 2008).
Avenoza et al. (2000) in "Tetrahedron-asymmetry" suggest that synthesized quaternary β2-amino acids can be used in the study of enantiomeric synthesis and asymmetric induction in chiral aldehydes (Avenoza et al., 2000).
Davies et al. (2013) in "Tetrahedron" describe the use of asymmetric syntheses of β-hydroxy-α-amino acids for preparing diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid (Davies et al., 2013).
N-Boc-APT, a related compound, has applications in electrochemical processes such as speeding up electron transfer in nano-Au/N-Boc-APT SAM/Au electrodes, as described in a study by Sun Ru et al. (2004) in "Electrochemistry" (Sun Ru et al., 2004).
Some compounds related to this compound exhibit anti-inflammatory and anticonvulsive activities, according to a study by Agababyan et al. (2013) in the "Pharmaceutical Chemistry Journal" (Agababyan et al., 2013).
The synthesis of erythro-N-Boc-α-mercapto-β2-phenylalanine enables native chemical ligation at phenylalanine, useful in peptide synthesis, as mentioned in a study by Crich and Banerjee (2007) in the "Journal of the American Chemical Society" (Crich & Banerjee, 2007).
The use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, relevant in peptide synthesis and amine protection groups, is highlighted in a study by Heydari et al. (2007) in "Tetrahedron Letters" (Heydari et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370332 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103365-47-5 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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